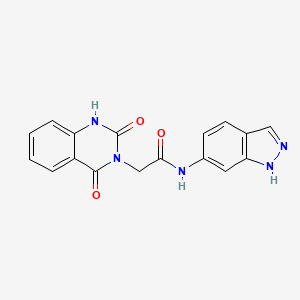
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide, commonly known as DIQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. DIQA is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Anticonvulsant Activity
A comprehensive study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides to expand the anticonvulsive agents' arsenal. The study developed a novel synthesis approach for the key intermediate, confirming the structure and purity of substances through various spectroscopic analyses. Docking studies highlighted compounds with promising affinities for anticonvulsant proteins. Pharmacological evaluations identified a lead compound improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential anticonvulsive mechanisms and recommending further research El Kayal et al., 2019.
Antitumor Activity
Research into novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. The study synthesized and evaluated these compounds, finding several with broad-spectrum antitumor effects, outperforming the positive control 5-FU. Molecular docking further elucidated their mechanisms, suggesting inhibition of critical kinases for cancer cell proliferation. This research indicates the potential of quinazolinone derivatives in cancer therapy Al-Suwaidan et al., 2016.
Pharmacological Activities of Oxoquinazoline Derivatives
A study focused on synthesizing oxoquinazoline derivatives for evaluating their pharmacological importance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. The research methodologically synthesized and characterized these compounds, with pharmacological screenings indicating their effectiveness in comparison to standard drugs. This highlights the diverse therapeutic potential of oxoquinazoline derivatives Rajveer et al., 2010.
Analgesic and Anti-inflammatory Activities
Another study synthesized novel quinazolinyl acetamides to investigate their analgesic and anti-inflammatory effects. These compounds were synthesized from anthranilic acid through a multistep process, with evaluations showing significant activity, especially in comparison to diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, underscoring their therapeutic promise Alagarsamy et al., 2015.
Molecular Docking and Spectroscopy Insights
A detailed structural and vibrational study on a specific quinazolinone derivative offered insights into its molecular characteristics and potential inhibitory activity against BRCA2 complex, suggesting its utility in cancer therapy. The study combined experimental spectroscopy with molecular docking, revealing the compound's interaction with the protein and its nonlinear optical properties, indicating a promising avenue for therapeutic application El-Azab et al., 2016.
Propriétés
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15(19-11-6-5-10-8-18-21-14(10)7-11)9-22-16(24)12-3-1-2-4-13(12)20-17(22)25/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVNVKMZIJYCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




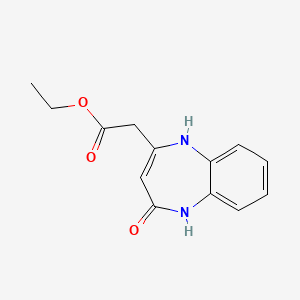

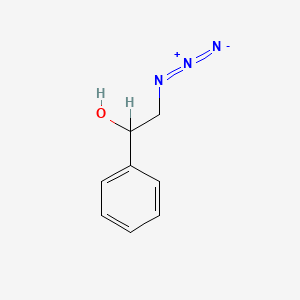

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)


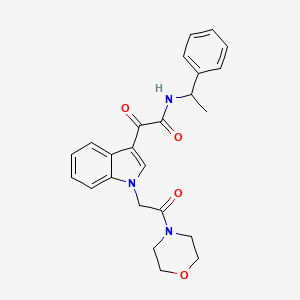
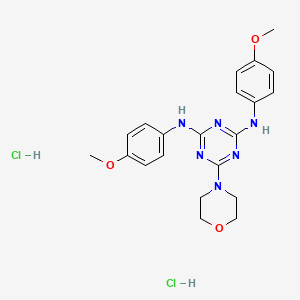
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)